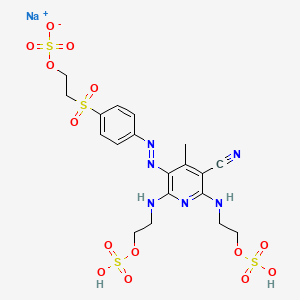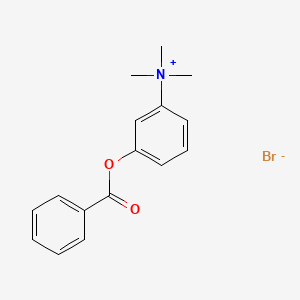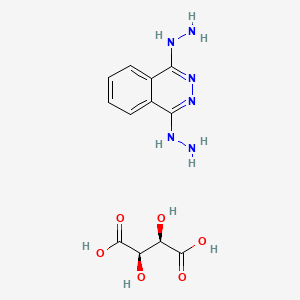
4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt involves multiple steps, including the introduction of sulphooxy groups and the formation of azo bonds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of azo bonds, resulting in the formation of amines.
Substitution: The sulphooxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulphooxy groups and azo bonds play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt stands out due to its unique combination of functional groups and reactivity. Similar compounds include other azo dyes and sulphooxy-substituted organic molecules, but this compound’s specific structure and properties make it particularly valuable for certain applications.
Propriétés
Numéro CAS |
94158-85-7 |
|---|---|
Formule moléculaire |
C19H23N6NaO14S4 |
Poids moléculaire |
710.7 g/mol |
Nom IUPAC |
sodium;2-[4-[[5-cyano-4-methyl-2,6-bis(2-sulfooxyethylamino)pyridin-3-yl]diazenyl]phenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C19H24N6O14S4.Na/c1-13-16(12-20)18(21-6-8-37-41(28,29)30)23-19(22-7-9-38-42(31,32)33)17(13)25-24-14-2-4-15(5-3-14)40(26,27)11-10-39-43(34,35)36;/h2-5H,6-11H2,1H3,(H2,21,22,23)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1 |
Clé InChI |
QGAARQJCGSHJDQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NC(=C1N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)O)NCCOS(=O)(=O)O)C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)




![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)


![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)





